molecular formula C16H13Br2NO5 B12638182 Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate CAS No. 918945-74-1

Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate

Katalognummer: B12638182
CAS-Nummer: 918945-74-1
Molekulargewicht: 459.09 g/mol
InChI-Schlüssel: USAZZUGRDBETNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate is a complex organic compound with a unique structure It contains multiple functional groups, including bromine atoms, a nitro group, and an ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate typically involves multiple steps. One common method starts with the bromination of a suitable aromatic precursor to introduce the bromine atoms. This is followed by the nitration of the aromatic ring to add the nitro group. The final step involves esterification to form the methyl ester group. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group produces a carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and nitro group play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3,5-dibromo-4-hydroxybenzoate: Similar structure but lacks the nitro group.

    Methyl 3,5-dibromo-4-methoxybenzoate: Contains a methoxy group instead of a nitro group.

    Methyl 3,5-dibromo-4-aminobenzoate: Contains an amino group instead of a nitro group.

Uniqueness

Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate is unique due to the presence of both bromine atoms and a nitro group on the aromatic ring, which significantly influences its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.

Eigenschaften

CAS-Nummer

918945-74-1

Molekularformel

C16H13Br2NO5

Molekulargewicht

459.09 g/mol

IUPAC-Name

methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate

InChI

InChI=1S/C16H13Br2NO5/c1-23-15(20)7-2-10-8-13(17)16(14(18)9-10)24-12-5-3-11(4-6-12)19(21)22/h3-6,8-9H,2,7H2,1H3

InChI-Schlüssel

USAZZUGRDBETNY-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCC1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.